1-(4-methylbenzoyl)azetidine-3-carboxylic Acid
Description
Structural Context within Azetidine (B1206935) Chemistry
The structure of 1-(4-methylbenzoyl)azetidine-3-carboxylic acid is characterized by a central azetidine ring. This is a four-membered saturated heterocycle containing one nitrogen atom. The nitrogen atom at position 1 is acylated with a 4-methylbenzoyl group, also known as a p-toluoyl group. At position 3 of the azetidine ring, a carboxylic acid functional group is attached. This substitution pattern provides a rigid framework that can be explored for various chemical modifications. The four-membered ring is relatively rigid when compared to five- and six-membered rings, which allows for stereoselective functionalization by leveraging the steric effects of the existing substituents. rsc.org
Table 1: Key Structural and Chemical Features of this compound and Related Compounds
| Feature | Description |
| Core Scaffold | Azetidine (a four-membered nitrogen-containing heterocycle) |
| Substitution at N-1 | 4-methylbenzoyl group |
| Substitution at C-3 | Carboxylic acid group |
| Related Core Molecule | Azetidine-3-carboxylic acid sigmaaldrich.com |
| Common Precursor | N-Boc-azetidine-3-carboxylic acid sigmaaldrich.combldpharm.com |
Significance of Azetidine Scaffolds in Synthetic and Medicinal Chemistry
Azetidines are a significant class of aza-heterocyclic compounds with notable biological activities. lifechemicals.com Their importance in organic synthesis and medicinal chemistry stems from a combination of their unique structural properties and reactivity. rsc.orgresearchwithrutgers.com The reactivity of azetidines is largely influenced by their considerable ring strain. rsc.orgresearchwithrutgers.com This inherent strain makes them valuable candidates for ring-opening and expansion reactions, providing pathways to highly functionalized acyclic amines or larger heterocyclic systems. rsc.org
The azetidine scaffold is considered a privileged motif in medicinal chemistry and is present in various bioactive molecules and natural products. rsc.org The inclusion of an azetidine ring can impart conformational rigidity to a molecule, which is a desirable trait in drug design as it can lead to higher binding affinity and selectivity for biological targets. chemrxiv.org Azetidine-containing compounds have been investigated for a wide range of therapeutic applications, including their use as antibacterial, anticancer, and anti-inflammatory agents. researchgate.net Furthermore, azetidines have been explored as conformationally constrained analogs of GABA and beta-alanine (B559535) in the development of GABA-uptake inhibitors. nih.gov Their utility also extends to their role as surrogates for natural amino acids in peptidomimetics. rsc.org
Table 2: Comparison of Ring Strain in Azetidine and Related Heterocycles
| Heterocycle | Ring Size | Ring Strain (kcal/mol) |
| Aziridine (B145994) | 3 | ~26.7-27.7 rsc.orgresearchgate.net |
| Azetidine | 4 | ~25.2-25.4 rsc.orgresearchgate.net |
| Pyrrolidine (B122466) | 5 | ~5.4-5.8 rsc.orgresearchgate.net |
| Piperidine | 6 | ~0 researchgate.net |
Research Trajectories and Academic Relevance of this compound
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its academic relevance can be inferred from studies on structurally similar compounds. Azetidine-3-carboxylic acid and its derivatives are valuable building blocks in the synthesis of a variety of biologically active compounds and peptides. researchgate.netchemimpex.com
The research trajectories for compounds like this compound are likely directed towards their use as intermediates in the synthesis of novel therapeutic agents. For instance, derivatives of azetidine-3-carboxylic acid have been synthesized and evaluated for their potential as antibacterial and anticancer agents. researchgate.net In one study, a series of N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones were synthesized and showed promising antimicrobial and anti-proliferative activity. researchgate.net
Furthermore, the core structure of azetidine-3-carboxylic acid has been utilized in the development of inhibitors for GABA uptake, highlighting the potential of its derivatives in neuroscience research. nih.gov The synthesis of various substituted azetidines is an active area of research, with a focus on creating diverse libraries of these compounds for drug discovery programs. chemrxiv.orgresearchgate.net Given the established importance of the azetidine scaffold, it is plausible that this compound and its analogs are being explored within academic and industrial research for the development of new chemical entities with potential therapeutic value.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylbenzoyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-2-4-9(5-3-8)11(14)13-6-10(7-13)12(15)16/h2-5,10H,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIKRFYAMVZWMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901249791 | |
| Record name | 1-(4-Methylbenzoyl)-3-azetidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901249791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866042-80-0 | |
| Record name | 1-(4-Methylbenzoyl)-3-azetidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866042-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methylbenzoyl)-3-azetidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901249791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 4 Methylbenzoyl Azetidine 3 Carboxylic Acid and Its Azetidine Analogues
Strategic Approaches to Azetidine (B1206935) Ring Formation
The formation of the strained azetidine ring necessitates specialized synthetic methods that can overcome the inherent energetic barriers. Key strategies involve building the ring from acyclic precursors or rearranging existing ring systems.
Cycloaddition Reactions in Azetidine Synthesis
Cycloaddition reactions represent one of the most direct and atom-economical methods for constructing cyclic systems, including the azetidine ring. These reactions typically involve the formation of two new bonds in a single step from unsaturated precursors.
One prominent method is the aza Paternò–Büchi reaction , which is a [2+2] photocycloaddition between an imine and an alkene. nih.govrsc.org This reaction provides a direct route to functionalized azetidines. However, its application can be limited by competing reaction pathways accessible upon photochemical excitation. rsc.orgu-tokyo.ac.jp To surmount these limitations, recent advancements have focused on visible-light-mediated protocols. u-tokyo.ac.jp For instance, the use of an iridium-based triplet photocatalyst can activate 2-isoxazoline-3-carboxylates, which then react with a broad range of alkenes to form azetidine products under mild conditions. umich.edu This strategy avoids the direct UV excitation of imines, thus preventing undesired side reactions. nih.gov
Another powerful cycloaddition strategy is the Staudinger synthesis , which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine to produce a β-lactam (azetidin-2-one). globalresearchonline.netderpharmachemica.com Ketenes are often generated in situ from acyl chlorides in the presence of a tertiary amine. globalresearchonline.netderpharmachemica.com The resulting β-lactam is a versatile intermediate that can be further elaborated or reduced to the corresponding azetidine. This method is highly valuable for creating substituted azetidine scaffolds.
| Cycloaddition Method | Reactants | Product | Key Features |
| Aza Paternò–Büchi | Imine + Alkene | Azetidine | Photochemical [2+2] cycloaddition; can be promoted by visible-light photocatalysis. nih.govu-tokyo.ac.jp |
| Staudinger Synthesis | Ketene + Imine | β-Lactam (Azetidin-2-one) | [2+2] cycloaddition; provides a precursor for reductive azetidine synthesis. globalresearchonline.netderpharmachemica.com |
Ring-Opening/Ring-Expansion Strategies (e.g., from Aziridines)
The transformation of three-membered aziridine (B145994) rings into four-membered azetidines is a key strategy that leverages the release of ring strain as a driving force. These methods often provide excellent stereochemical control.
A significant advancement in this area is the one-carbon ring expansion of aziridines. This can be achieved through the formation of an aziridinium (B1262131) ylide intermediate, which then undergoes a rearrangement. For example, engineered cytochrome P450 enzymes can act as "carbene transferases," catalyzing the reaction of an aziridine with a diazo compound to form an ylide that undergoes a highly enantioselective nih.govnih.gov-Stevens rearrangement to yield the azetidine. nih.gov Transition metal catalysis, for instance with rhodium-bound carbenes, can also facilitate a formal [3+1] ring expansion of methylene (B1212753) aziridines to produce highly substituted methylene azetidines. nih.gov
Another important approach is the intramolecular nucleophilic substitution of functionalized aziridines. A well-established example involves the base-promoted cyclization of dibromo amino esters, which initially form 2-(bromomethyl)aziridine-2-carboxylates as the kinetically favored products. These intermediates can then be converted into the thermodynamically more stable 3-bromoazetidine-3-carboxylates. magtech.com.cn This transformation is a direct route to precursors for azetidine-3-carboxylic acid and its derivatives. magtech.com.cnnih.gov
Reductive Methods for Azetidine Scaffolds (e.g., from Azetidinones)
Reductive methods provide a crucial pathway for converting oxidized azetidine precursors, such as azetidin-2-ones (β-lactams), into the fully saturated azetidine ring. This approach is particularly useful as β-lactams are readily accessible via methods like the Staudinger cycloaddition.
The selective reduction of the amide carbonyl group within the β-lactam ring is a straightforward and efficient route to enantiopure azetidines. nih.gov Reagents such as monochloroalane (AlH₂Cl) and dichloroalane (AlHCl₂) have proven to be highly effective for this transformation, allowing for the clean conversion of β-lactams to azetidines without epimerization. nih.gov This method is valued for its high yields and preservation of stereochemistry. The reduction of 1-azetines using hydride reagents like lithium aluminium hydride (LiAlH₄) also yields the corresponding azetidine scaffolds. nih.gov
| Precursor | Reducing Agent | Product | Reference |
| β-Lactam (Azetidin-2-one) | AlH₂Cl or AlHCl₂ | Azetidine | nih.gov |
| 1-Azetine | LiAlH₄ | Azetidine | nih.gov |
Thermal Isomerization Approaches for Azetidine-3-carboxylic Acid Derivatives
Thermal rearrangement reactions can drive the conversion of less stable isomers into more stable ones, providing a powerful tool for azetidine synthesis. This is particularly relevant for the synthesis of azetidine-3-carboxylic acid derivatives from aziridine precursors.
The De Kimpe synthesis is a cornerstone of this approach. It involves the thermal isomerization of alkyl 2-(bromomethyl)aziridine-2-carboxylates. magtech.com.cn These aziridines are typically the kinetic products of the cyclization of α,β-dibromo-γ-amino esters. Upon heating, for example by refluxing in a solvent like dimethyl sulfoxide (DMSO), the aziridine undergoes a ring-expansion rearrangement to form the thermodynamically more stable alkyl 3-bromoazetidine-3-carboxylates. magtech.com.cn The resulting 3-bromoazetidines are versatile intermediates; the bromo group can be displaced by various nucleophiles (e.g., cyanide, azide) to introduce diverse functionalities at the C3 position, or it can be removed to yield the azetidine-3-carboxylic acid backbone. magtech.com.cnnih.gov
Catalyst-Driven Synthesis of Azetidines and their Derivatives
Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations under mild conditions. The synthesis of azetidines has greatly benefited from the development of various catalytic systems.
Photocatalysis using visible light has emerged as a powerful tool, particularly for [2+2] cycloadditions (aza Paternò–Büchi reactions), by generating reactive triplet-state intermediates that would be difficult to access otherwise. umich.edu
Transition metal catalysis is widely employed. Palladium(II) catalysts can facilitate intramolecular C(sp³)–H amination to form the azetidine ring. rsc.org Gold catalysts have been used in the oxidative cyclization of chiral N-propargylsulfonamides to generate α-oxo gold carbenes, which then undergo intramolecular N-H insertion to yield chiral azetidin-3-ones. nih.gov Rhodium catalysts are effective in promoting the ring expansion of aziridines with carbenes. nih.gov
Lewis acid catalysis is also a valuable strategy. Lanthanide triflates, such as lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, providing a high-yielding route to functionalized azetidines. frontiersin.org
Introduction of 4-Methylbenzoyl and Carboxylic Acid Functionalities
The synthesis of the target compound, 1-(4-methylbenzoyl)azetidine-3-carboxylic acid, requires the strategic installation of both the C3-carboxylic acid and the N1-aroyl groups. This can be achieved either by building the ring with these functionalities already in place (or in a protected form) or by functionalizing a pre-formed azetidine core.
A common and flexible approach begins with a readily available precursor such as N-Boc-azetidine-3-carboxylic acid. bldpharm.com The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the nitrogen atom, allowing for manipulations of other parts of the molecule. The synthesis of the final compound would proceed via a two-step sequence:
Deprotection: The Boc group is removed from the nitrogen atom, typically under acidic conditions (e.g., with trifluoroacetic acid), to yield the free secondary amine of azetidine-3-carboxylic acid.
N-Acylation: The resulting azetidine-3-carboxylic acid is then acylated with a suitable 4-methylbenzoyl source. This is commonly achieved by reaction with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. orientjchem.orgjmchemsci.com Alternatively, direct coupling with 4-methylbenzoic acid can be accomplished using standard peptide coupling reagents.
The azetidine-3-carboxylic acid core itself can be synthesized through various routes, including the intramolecular cyclization of precursors like diethyl bis(hydroxymethyl)malonate followed by decarboxylation. google.com The thermal isomerization strategy mentioned previously (Section 2.1.4) also provides a direct entry to 3-functionalized azetidines that are precursors to the 3-carboxylic acid moiety. magtech.com.cn
| Step | Reagents & Conditions | Purpose |
| 1. N-Deprotection | N-Boc-azetidine-3-carboxylic acid, Trifluoroacetic acid (TFA) | Removal of the Boc protecting group to expose the secondary amine. |
| 2. N-Acylation | Azetidine-3-carboxylic acid, 4-Methylbenzoyl chloride, Triethylamine | Introduction of the 4-methylbenzoyl group onto the azetidine nitrogen. |
Regioselective Acylation Strategies
The regioselective acylation of the azetidine nitrogen in the presence of the carboxylic acid moiety is a critical step in the synthesis of this compound. Direct acylation of azetidine-3-carboxylic acid can be challenging due to the competing reactivity of the carboxylic acid and the secondary amine. A common strategy involves the protection of the carboxylic acid as an ester, followed by N-acylation and subsequent deprotection.
A simple and cost-effective method for the N-acylation of amines utilizes an ester as the acyl source, catalyzed by a carboxylic acid like acetic acid. This approach can be applied to the synthesis of N-acyl azetidines. For instance, the reaction of an azetidine-3-carboxylate ester with an appropriate acyl source in the presence of a catalytic amount of a weak acid can afford the desired N-acylated product in high yield. The choice of solvent and reaction temperature is crucial for optimizing the reaction conditions and minimizing side products.
| Catalyst | Acyl Source | Amine Substrate | Temperature (°C) | Yield (%) |
| Acetic Acid (10 mol%) | Ethyl Acetate | Various Amines | 80-120 | Excellent |
| Acetic Acid (10 mol%) | Butyl Acetate | Various Amines | 80-120 | Excellent |
Table 1: General conditions for acetic acid-catalyzed N-acylation of amines using esters. rsc.org
This methodology offers a green and efficient alternative to traditional acylation methods that often employ stoichiometric amounts of corrosive acid chlorides or anhydrides.
Carboxylation Methods for Azetidine Derivatives
The introduction of a carboxylic acid group at the 3-position of the azetidine ring is a key synthetic challenge. One effective method involves the carboxylation of a lithiated azetidine intermediate. This organometallic route begins with the deprotonation of an N-protected azetidine using a strong base, such as s-butyllithium (s-BuLi), to form a lithiated species. Subsequent quenching of this intermediate with carbon dioxide gas affords the corresponding azetidine-3-carboxylic acid. acs.org
The success of this method is highly dependent on the stability of the lithiated intermediate and the reaction conditions. The choice of the N-protecting group is critical to direct the deprotonation to the desired position and to prevent side reactions. The Boc (tert-butoxycarbonyl) group is often employed for this purpose. Functional group tolerance on the azetidine ring has been demonstrated, allowing for the synthesis of a variety of substituted azetidine-3-carboxylic acids. acs.org
| Substrate | Base | Electrophile | Product | Yield (%) |
| N-Boc-3-phenylazetidine | s-BuLi | CO2 | N-Boc-3-phenylazetidine-3-carboxylic acid | 67 |
| N-Boc-3-(4-methoxyphenyl)azetidine | s-BuLi | CO2 | N-Boc-3-(4-methoxyphenyl)azetidine-3-carboxylic acid | 68 |
| N-Boc-3-(3,4,5-trimethoxyphenyl)azetidine | s-BuLi | CO2 | N-Boc-3-(3,4,5-trimethoxyphenyl)azetidine-3-carboxylic acid | 68 |
Table 2: Synthesis of azetidine-3-carboxylic acids via carboxylation of lithiated intermediates. acs.org
Stereoselective Synthesis of Azetidine-3-carboxylic Acid Derivatives
The stereochemistry of substituents on the azetidine ring plays a crucial role in the biological activity of these compounds. Therefore, the development of stereoselective synthetic methods is of paramount importance.
Diastereoselective Approaches
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters. One notable approach involves the thermal isomerization of aziridines to furnish 3-bromoazetidine-3-carboxylic acid derivatives. The initial step is a base-promoted cyclization of dibromo amino esters, which can lead to both aziridine and azetidine products. The kinetically favored aziridine can then be thermally isomerized to the thermodynamically more stable azetidine by refluxing in a solvent like DMSO. rsc.org
Another powerful diastereoselective method is the hydrozirconation of substituted azetines, which has been utilized for the synthesis of cis-2,3-disubstituted azetidines. rsc.orgacs.org Furthermore, the reaction of chiral diazotetramic acids in the presence of nucleophiles has been shown to produce trans-diastereomeric β-lactams (2-oxoazetidines) exclusively. nih.gov
Enantioselective Catalysis
Enantioselective catalysis enables the synthesis of a specific enantiomer of a chiral molecule. A significant advancement in this area is the copper-catalyzed enantioselective difunctionalization of azetines. This method allows for the simultaneous introduction of two different functional groups at the C-2 and C-3 positions with high enantioselectivity and diastereoselectivity. Using a copper/bisphosphine catalyst, a boryl group and an allyl group can be installed on the azetine ring, creating two new stereogenic centers with excellent control. acs.org
| Catalyst | Substrate | Reagents | Product | Enantiomeric Excess (ee) (%) |
| CuBr/(S,S)-L1 | Azetine | B2pin2, Allyl Phosphate | 2-boryl-3-allyl-azetidine | High |
Table 3: Enantioselective difunctionalization of azetines. acs.org
This approach provides access to a wide range of chiral 2,3-disubstituted azetidines, which are valuable building blocks for further synthetic transformations. acs.org
Emerging Synthetic Transformations for Azetidine-3-carboxylic Acid Derivatives (e.g., Wolff Rearrangement)
The Wolff rearrangement is a powerful reaction for the synthesis of ketenes from α-diazoketones. organic-chemistry.orgwikipedia.org This rearrangement has been ingeniously applied to the synthesis of 2-oxoazetidine-3-carboxylic acid derivatives. The process starts with diazotetramic acids, which undergo a thermally promoted Wolff rearrangement to generate β-lactam ketenes. These highly reactive intermediates can then be trapped by a variety of nucleophiles, such as alcohols, amines, and thiols, to afford a diverse library of 2-oxoazetidine-3-carboxylic acid amides, esters, and thioesters. nih.gov
This method is particularly advantageous as it allows for the late-stage introduction of various substituents on the exocyclic acyl group, providing a high degree of molecular diversity. nih.gov The reaction of chiral diazotetramic acids proceeds with high diastereoselectivity, yielding exclusively trans-diastereomeric β-lactams. nih.gov
| Starting Material | Conditions | Intermediate | Nucleophile | Product |
| Diazotetramic acid | Thermal (Microwave) | β-Lactam ketene | Alcohols, Amines, Thiols | 2-Oxoazetidine-3-carboxylic acid derivatives |
Table 4: Synthesis of 2-oxoazetidine-3-carboxylic acid derivatives via Wolff rearrangement. nih.gov
Mechanistic Organic Chemistry and Reactivity of Azetidine 3 Carboxylic Acid Frameworks
Ring Strain and Reactivity in Four-Membered Nitrogen Heterocycles
Azetidines, as four-membered nitrogen heterocycles, are characterized by significant Baeyer ring strain. The estimated strain energy for the azetidine (B1206935) ring is approximately 25.4 kcal/mol. This value is intermediate between the highly strained and reactive aziridines (three-membered rings, ~27.7 kcal/mol) and the relatively stable, strain-free pyrrolidines (five-membered rings, ~5.4 kcal/mol). rsc.org
This intermediate level of ring strain endows azetidines with a unique combination of reasonable stability for handling and sufficient stored energy to undergo specific chemical transformations that are not readily accessible in less-strained systems. rsc.org The reactivity is often triggered under appropriate reaction conditions that facilitate the release of this strain, primarily through ring-opening reactions. rsc.orgnih.gov The strain influences not only the chemical reactivity but also the electrochemical properties of the molecule.
Table 1: Comparison of Ring Strain in Saturated Nitrogen Heterocycles
| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | General Reactivity |
|---|---|---|---|
| Aziridine (B145994) | 3 | 27.7 | High |
| Azetidine | 4 | 25.4 | Moderate |
| Pyrrolidine (B122466) | 5 | 5.4 | Low |
| Piperidine | 6 | ~0 | Low |
Nucleophilic and Electrophilic Transformations on the Azetidine Ring
The strained nature of the azetidine ring makes it susceptible to reactions that lead to ring cleavage. Nucleophilic ring-opening is a characteristic reaction of azetidines, particularly when the nitrogen atom is activated. ambeed.com Activation can be achieved by protonation or alkylation of the ring nitrogen to form an azetidinium ion, which is significantly more electrophilic and thus more prone to attack by nucleophiles. The regioselectivity of the ring-opening is influenced by the substitution pattern on the ring. iitk.ac.in
In the context of N-acyl azetidines like 1-(4-methylbenzoyl)azetidine-3-carboxylic acid, the reactivity is modulated. The amide nitrogen is less basic and therefore less readily protonated. However, the ring can still be opened under different conditions. For instance, reductive cleavage of the C-N sigma bond can be initiated by single-electron transfer to the amide carbonyl group, a process driven by the release of ring strain. mdpi.comacs.org
Electrophilic transformations on the azetidine ring itself, while less common than ring-opening, can be achieved. For example, deprotonation (lithiation) at a carbon atom adjacent to the nitrogen, facilitated by a directing group on the nitrogen, allows for subsequent reaction with various electrophiles. N-thiopivaloyl groups have been shown to be effective in mediating efficient α-lithiation and subsequent electrophilic substitution on the azetidine ring. nih.gov
Functionalization at the 3-Position of Azetidine-3-carboxylic Acid
The 3-position of the azetidine ring in azetidine-3-carboxylic acid is a key site for introducing molecular diversity. A common strategy for functionalization involves using precursors like N-protected 3-haloazetidines. These compounds serve as versatile building blocks where the halogen acts as a good leaving group for nucleophilic substitution reactions. organic-chemistry.org
A variety of nucleophiles can be introduced at this position. For example, treatment of a 3-bromoazetidine (B1339375) derivative with nucleophiles such as potassium cyanide, sodium azide, or potassium thiocyanate (B1210189) yields the corresponding 3-cyano, 3-azido, or 3-thiocyano substituted azetidines. These functional groups can then be further elaborated. For instance, the hydrolysis of a 3-cyano group can yield a carboxylic acid, and the reduction of a 3-azido group can produce a 3-amino functionality.
Another approach to functionalizing the 3-position involves multi-component reactions. The Passerini reaction, for instance, has been utilized with N-protected azetidin-3-ones, carboxylic acids, and isocyanides to generate 3-acyloxy-azetidine-3-carboxamides in good yields.
Reactions Involving the 4-Methylbenzoyl Moiety
The 4-methylbenzoyl group, attached to the azetidine nitrogen, forms an amide bond that significantly influences the molecule's properties and reactivity. This N-acyl group can be cleaved under various conditions to yield the parent azetidine-3-carboxylic acid.
Hydrolysis: The amide bond can be hydrolyzed under either acidic or basic conditions. libretexts.orgpressbooks.pub Acidic hydrolysis typically involves the nucleophilic addition of water to the protonated amide, while basic hydrolysis proceeds through the addition of a hydroxide (B78521) ion to the carbonyl group. These methods effectively remove the 4-methylbenzoyl protecting group. libretexts.orgpressbooks.pub
Reduction: The amide carbonyl can be completely reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgpressbooks.pub This reaction converts the N-(4-methylbenzoyl) group into an N-(4-methylbenzyl) group, transforming the amide into a tertiary amine.
Reductive Cleavage: As mentioned, the ring strain of the azetidine facilitates unique reactions. Reductive cleavage of the N-C(ring) bond can occur through single-electron transfer mechanisms, leaving the acyl group intact but opening the ring. rsc.orgmdpi.com
The aromatic ring of the 4-methylbenzoyl group is also a site for potential reactions, such as electrophilic aromatic substitution (e.g., nitration, halogenation), although the reactivity would be governed by the directing effects of the carbonyl and methyl groups. Furthermore, the benzylic methyl group could be a handle for oxidation to a carboxylic acid or for free-radical halogenation.
Table 2: Selected Reactions of the N-Acyl Group in Azetidines
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Amide Hydrolysis | H₃O⁺ or OH⁻ | Secondary Amine (NH) |
| Amide Reduction | LiAlH₄ | Tertiary Amine (N-CH₂) |
| Reductive C-N Cleavage | Na/15-crown-5 | Ring-opened amide |
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid at the 3-position is a versatile functional group that can undergo a wide array of transformations common to carboxylic acids.
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or with an alkyl halide in the presence of a base will produce the corresponding ester.
Amide Formation: Coupling with a primary or secondary amine, typically mediated by a coupling agent (e.g., DCC, EDC), yields an amide. This is one of the most common reactions in drug synthesis. medium.com
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).
Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acid chloride, which is a precursor for the synthesis of esters, amides, and other acyl derivatives. chegg.com
Modern synthetic methods also utilize carboxylic acids as precursors for radical reactions. For example, through photoredox catalysis, decarboxylation can occur to generate a radical at the 3-position, which can then participate in various C-C or C-heteroatom bond-forming reactions.
Conformational Analysis and Structural Studies of Azetidine 3 Carboxylic Acid Derivatives
Spectroscopic Characterization Methodologies
The structural elucidation of 1-(4-methylbenzoyl)azetidine-3-carboxylic acid and related derivatives relies on a combination of modern spectroscopic techniques. These methods provide a comprehensive picture of the molecular framework, from connectivity to three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for characterizing these molecules.
¹H NMR: Protons on the azetidine (B1206935) ring typically appear in a distinct region of the spectrum. The protons at the C2 and C4 positions, adjacent to the nitrogen atom, are deshielded and resonate downfield. The proton at the C3 position, alpha to the carboxylic acid group, also shows a characteristic chemical shift. The acidic proton of the carboxyl group is highly deshielded and appears as a broad singlet far downfield, often around 10–12 ppm. libretexts.org Protons of the 4-methylbenzoyl group exhibit predictable aromatic signals and a singlet for the methyl group.
¹³C NMR: The carbonyl carbons of the amide and carboxylic acid groups are readily identifiable in the ¹³C NMR spectrum, typically resonating in the 160-185 ppm range. libretexts.orgopenstax.org The carbons of the azetidine ring have characteristic shifts that are influenced by the electronegativity of the adjacent nitrogen and the strain of the four-membered ring. The nitrile carbon, if present in a derivative, absorbs in the 115 to 130 δ range. openstax.org
Infrared (IR) Spectroscopy is instrumental for identifying key functional groups.
The carboxylic acid O-H bond presents as a very broad absorption between 2500 and 3300 cm⁻¹. openstax.org
The carbonyl (C=O) stretching of the carboxylic acid typically appears around 1710 cm⁻¹ for hydrogen-bonded dimers. openstax.org
The amide carbonyl (C=O) stretch is also prominent, generally observed in the 1650-1690 cm⁻¹ region. oregonstate.edu The exact frequency can be influenced by the electronic environment and conformation.
X-ray Crystallography offers unambiguous proof of structure, providing precise data on bond lengths, bond angles, and the solid-state conformation of the molecule. nih.govnih.gov For N'-acetyl-N'-phenyl-2-naphthohydrazide, a related compound with an amide linkage, X-ray analysis revealed a structure stabilized by a network of hydrogen bonds and other intermolecular interactions. eurjchem.com
Table 1: Typical Spectroscopic Data for Azetidine-3-Carboxylic Acid Derivatives
| Technique | Functional Group / Atom | Characteristic Absorption / Chemical Shift |
|---|---|---|
| IR | Carboxylic Acid O-H | 2500-3300 cm⁻¹ (broad) |
| Carboxylic Acid C=O | ~1710 cm⁻¹ | |
| Amide C=O | 1650-1690 cm⁻¹ | |
| ¹H NMR | Carboxylic Acid OH | 10-12 ppm (broad singlet) |
| Azetidine H (alpha to N) | Varies, typically deshielded | |
| Aromatic H | 7-8 ppm | |
| Methyl H | ~2.4 ppm | |
| ¹³C NMR | C =O (Carboxyl & Amide) | 160-185 ppm |
| Aromatic C | 120-150 ppm | |
| Methyl C | ~21 ppm |
Conformational Preferences of Azetidine Rings
The four-membered azetidine ring is not planar due to significant ring strain. nih.gov It adopts a puckered conformation to relieve this strain. Gas-phase electron diffraction studies on the parent azetidine molecule have determined a dihedral angle of 37°, confirming its non-planar structure. rsc.org
The conformational equilibrium of the azetidine ring is influenced by the nature and position of its substituents. The nitrogen atom can undergo inversion, leading to different ring conformers. For N-substituted azetidines, the bulky substituent on the nitrogen, such as the 4-methylbenzoyl group, plays a critical role in determining the preferred pucker of the ring. Computational studies on fluorinated azetidine derivatives have shown that electrostatic interactions, such as those between a C-F dipole and a charged nitrogen atom, can invert the ring pucker. researchgate.net This highlights the sensitivity of the ring's conformation to substituent effects. The flexibility of the azetidine ring is less than that of five-membered rings like pyrrolidine (B122466) but is a crucial aspect of its chemistry. researchgate.net
Chirality and Stereochemical Assignment in Azetidine Derivatives
While this compound itself is achiral, the introduction of substituents at other positions on the azetidine ring can create one or more stereocenters. The stereoselective synthesis and assignment of stereochemistry are vital in the study of these derivatives.
Methods for producing enantioenriched azetidines often employ chiral auxiliaries, such as chiral tert-butanesulfinamides, which can direct the stereochemical outcome of reactions to form the ring. acs.org The resulting diastereomers can then be separated chromatographically. acs.org
The assignment of relative and absolute stereochemistry is typically achieved through a combination of techniques. For β-lactams (azetidin-2-ones), which are structurally related, the vicinal coupling constants in ¹H NMR spectra are characteristic for cis and trans diastereomers. nih.gov A similar approach can be applied to other substituted azetidines. Unambiguous stereochemical assignment is often accomplished through single-crystal X-ray analysis. nih.gov Furthermore, specialized techniques like exciton-coupled circular dichroism (ECCD) can be used to determine the absolute stereochemistry of chiral carboxylic acids, including those with remote stereocenters. mtu.edu
Influence of Substituents on Molecular Geometry and Dynamics
Substituents profoundly affect the geometry and dynamic behavior of the azetidine ring.
The N-acyl substituent , in this case, the 4-methylbenzoyl group, significantly influences the properties of the nitrogen atom and the ring itself. The amide bond introduces partial double-bond character between the carbonyl carbon and the nitrogen, which restricts rotation and flattens the geometry around the nitrogen atom. This, in turn, affects the barrier to nitrogen inversion and the puckering of the azetidine ring. The delocalization of the nitrogen lone pair into the carbonyl group also decreases the basicity of the nitrogen atom. nih.gov
Collectively, the interplay between the steric bulk and electronic effects of the N-(4-methylbenzoyl) group and the C3-carboxylic acid group dictates the preferred three-dimensional structure and conformational dynamics of the molecule.
Applications in Chemical Biology and Advanced Materials Chemistry Mechanistic/structural Research Focus
Azetidine-3-carboxylic Acid as a Structural Mimic and Amino Acid Surrogate
The rigid framework of the azetidine (B1206935) ring makes its derivatives, such as 1-(4-methylbenzoyl)azetidine-3-carboxylic acid, valuable mimics of natural amino acids. chemimpex.com Unlike the more flexible five-membered ring of proline, the four-membered azetidine ring introduces a higher degree of conformational constraint, which researchers can exploit to control the three-dimensional structure of peptides and other oligomers. umich.edu
Integration into Peptidomimetics and Peptides
Azetidine-3-carboxylic acid serves as a unique building block in the synthesis of peptidomimetics—compounds designed to mimic natural peptides but with improved properties like stability against enzymatic degradation. nih.gov When incorporated into a peptide backbone, the azetidine ring restricts the available dihedral angles (phi, ψ) more severely than proline, inducing specific secondary structures such as β-turns or γ-turns. nih.govacs.org This structural pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty upon binding. enamine.net The substitution on the azetidine nitrogen, such as the 4-methylbenzoyl group, provides an additional vector for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize interactions with a target receptor. nih.gov
| Amino Acid Residue | Typical Phi (φ) Angle Range | Typical Psi (ψ) Angle Range | Structural Impact |
| Glycine | -180° to +180° | -180° to +180° | High flexibility |
| L-Proline | -75° to -55° | -160° to +170° (trans) / -55° to +75° (cis) | Constrained, induces kinks |
| L-Azetidine-2-carboxylic Acid | Highly Restricted | Highly Restricted | Induces sharp turns, perturbs helices umich.edu |
| Azetidine-3-carboxylic Acid | Restricted | Restricted | Induces defined turns, serves as a rigid spacer nih.gov |
Role in Foldamer Design and Construction
Foldamers are non-natural oligomers that adopt well-defined, folded conformations similar to proteins and nucleic acids. nih.gov The predictable geometry and conformational rigidity of the azetidine-3-carboxylic acid scaffold make it an excellent monomer for constructing novel foldamers. nih.govresearchgate.net By alternating azetidine units with other building blocks, chemists can design oligomers with specific helical or linear structures. nih.gov The defined orientation of the carboxylic acid and the N-substituent on the azetidine ring allows for the precise positioning of functional groups in three-dimensional space, creating tailored surfaces for molecular recognition or catalysis. nih.gov
Scaffold for the Development of Chemical Probes and Ligands
The azetidine ring is an attractive scaffold for creating libraries of diverse molecules for drug discovery and chemical biology. enamine.netnih.gov Its rigid, three-dimensional nature provides a fixed framework for attaching various functional groups, facilitating the exploration of chemical space to identify potent and selective ligands for biological targets. nih.govacs.org
Design Principles for Ligand-Target Interactions
The design of effective ligands often involves balancing potency with physicochemical properties. nih.gov The azetidine scaffold offers several advantages in this context. Its inherent rigidity reduces the number of possible conformations a molecule can adopt, which can lead to higher binding affinity by minimizing the entropic cost of binding to a target. enamine.net The four-membered ring serves as a compact and polar core, which can improve properties like aqueous solubility. nih.gov The substituents at the 1- and 3-positions of the ring project into distinct vectors in space, allowing for systematic modifications to probe interactions with a binding pocket and optimize ligand-target complementarity. researchgate.net
Exploration of Structure-Activity Relationships (SAR) in Azetidine Scaffolds
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate changes in a molecule's structure with its biological activity. drugdesign.orgcollaborativedrug.com The azetidine scaffold is well-suited for SAR exploration. For instance, in the development of inhibitors for specific enzymes or receptors, researchers can synthesize a series of analogs where the N-substituent (e.g., the 4-methylbenzoyl group) and modifications to the carboxylic acid are systematically varied. nih.gov Studies on azetidine-containing dipeptides as antiviral agents, for example, revealed that a benzyloxycarbonyl moiety at the N-terminus and an aliphatic side-chain were critical for activity, demonstrating how specific substitutions on the scaffold dictate biological function. nih.gov Similarly, in the development of STAT3 inhibitors, replacing a proline scaffold with an azetidine ring led to a significant increase in potency, which then allowed for modifications at other positions to improve physicochemical properties while maintaining efficacy. acs.orgnih.gov
| Modification to Azetidine Scaffold | Observed Effect on Activity (Example: STAT3 Inhibitors) | Reference |
| Replacement of Proline with Azetidine | Increased potency | nih.gov |
| Variation of N-acyl group | Modulates binding and cell permeability | nih.gov |
| Modification of C-terminal side-chain | Significant impact on potency; aliphatic groups favored | nih.gov |
| Conversion of C-terminal acid to amide | Can alter solubility and target engagement | acs.org |
Contribution to Catalyst Design and Asymmetric Transformations
Chiral, non-racemic azetidine derivatives have emerged as effective ligands and organocatalysts in asymmetric synthesis. birmingham.ac.ukresearchgate.net Asymmetric catalysis is crucial for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. The conformational rigidity of the azetidine ring is a key feature that contributes to its success in this area. rsc.org
When used as a chiral ligand for a metal center (e.g., copper or zinc), the constrained azetidine framework helps to create a well-defined and sterically hindered chiral environment. rsc.orgljmu.ac.uk This precise spatial arrangement dictates how a substrate approaches the metal's active site, enabling high levels of stereocontrol in reactions such as Henry reactions, Friedel-Crafts alkylations, and Michael additions. birmingham.ac.ukresearchgate.net The effectiveness of these azetidine-based catalysts is often compared to and, in some cases, surpasses that of analogous catalysts based on aziridine (B145994) or pyrrolidine (B122466) rings. birmingham.ac.uk
Building Block in Complex Heterocyclic Synthesis
No research articles were identified that describe the use of this compound as a direct precursor in the synthesis of complex heterocyclic systems. While the general reactivity of azetidines and carboxylic acids is well-documented, specific examples and mechanistic insights for this particular derivative are not available in the current body of scientific literature.
Design and Chemical Utility in Advanced Therapeutic Modalities (e.g., Antibody-Drug Conjugates, PROTACs)
There is no published data on the design, synthesis, or application of this compound as a component of either Antibody-Drug Conjugates or PROTACs. Consequently, a detailed analysis of its chemical utility, including its role as a linker and the structural implications of the 4-methylbenzoyl group in such therapeutic constructs, cannot be provided.
Future Directions and Emerging Research Avenues for 1 4 Methylbenzoyl Azetidine 3 Carboxylic Acid
Development of Novel and Sustainable Synthetic Routes
The synthesis of azetidine (B1206935) derivatives has traditionally faced challenges due to the inherent ring strain of the four-membered heterocycle. medwinpublishers.com Future research will likely focus on developing more efficient, sustainable, and scalable synthetic pathways to 1-(4-methylbenzoyl)azetidine-3-carboxylic acid and its analogues.
Green Chemistry Approaches: Modern synthetic chemistry is increasingly driven by the principles of green chemistry. Future routes may employ environmentally responsible solvents like ethyl acetate or cyclopentyl methyl ether (CPME) and focus on atom economy. uniba.it Methodologies such as photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes, which involves a [3+1] cyclization, present an innovative and atom-economic strategy for constructing the azetidine core. nih.gov Another sustainable approach involves the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which offers a high-yielding pathway to functionalized azetidines under relatively mild conditions. nih.govfrontiersin.org
Biocatalytic Methods: Biocatalysis offers a powerful tool for creating complex chiral molecules with high selectivity and under mild, environmentally friendly conditions. rug.nl An emerging and highly innovative strategy is the biocatalytic one-carbon ring expansion of aziridines to azetidines. This can be achieved using engineered "carbene transferase" enzymes, such as variants of cytochrome P450, which can control notoriously challenging nih.govnih.gov-Stevens rearrangements with exceptional stereocontrol. chemrxiv.orgresearchgate.net Applying such enzymatic systems to precursors of this compound could provide a highly enantioselective route to specific stereoisomers.
| Synthetic Strategy | Key Features | Potential Advantages |
| Photo-induced Copper Catalysis | [3+1] radical cascade cyclization of amines and alkynes. nih.gov | High atom economy, operational simplicity, use of cheap catalysts. nih.gov |
| Lanthanide-Catalyzed Aminolysis | Intramolecular ring-opening of cis-3,4-epoxy amines. nih.govfrontiersin.org | High yields, tolerance of sensitive functional groups. frontiersin.org |
| Biocatalytic Ring Expansion | Engineered cytochrome P450-catalyzed nih.govnih.gov-Stevens rearrangement of aziridines. chemrxiv.orgresearchgate.net | Unparalleled stereocontrol (e.g., 99:1 er), sustainable process. chemrxiv.org |
Exploration of Underexplored Derivatization Pathways
The this compound scaffold possesses multiple sites for chemical modification, including the carboxylic acid group, the aromatic ring, and the azetidine ring itself. Future research will focus on exploring these derivatization pathways to generate libraries of novel compounds for various applications.
Carboxylic Acid Modification: The carboxylic acid moiety is a prime target for derivatization. Standard coupling reactions can convert it into a wide range of amides, esters, and other acyl derivatives. For instance, a thermally promoted Wolff rearrangement of related diazotetramic acids has been used to generate 2-oxoazetidine-3-carboxylic acid derivatives, showcasing a method for ring contraction and functionalization. nih.gov Such modifications are crucial for tuning the molecule's physicochemical properties, such as solubility and cell permeability, and for introducing new functionalities for biological interactions. acs.orgnih.gov
C-H Functionalization: Direct functionalization of C(sp³)–H bonds on the azetidine ring is a cutting-edge strategy for creating structural diversity. Palladium-catalyzed, directing group-assisted C–H arylation has been successfully applied to azetidines, enabling the stereospecific introduction of aryl groups at the C3 position. harvard.edursc.org This approach could be used to synthesize 3-aryl-3-carboxylic acid derivatives from the parent scaffold, opening access to a new chemical space of highly constrained amino acids. acs.orgresearchgate.net
Aromatic Ring Substitution: The 4-methylbenzoyl group offers another handle for derivatization. Electrophilic aromatic substitution reactions could introduce various substituents (e.g., halogens, nitro groups) onto the phenyl ring, which could then be further modified. These changes would modulate the electronic properties of the benzoyl group and could influence the molecule's binding affinity and selectivity for biological targets.
Advanced Computational Studies for Predictive Design
Computational chemistry provides powerful tools for understanding molecular behavior and guiding the design of new compounds with desired properties. Future research on this compound will heavily rely on such in silico methods.
Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of the molecule and its derivatives. For related azetidine-containing compounds, MD simulations have been employed to understand their physical properties, such as melting points, and to study their behavior in different solvent environments. nih.govacs.org Parameterization of the azetidine core for force fields like GROMOS allows for the simulation of its effects on peptide conformation, revealing its propensity to induce sharp turns. nih.gov Such studies can predict how incorporating this scaffold into larger molecules might influence their three-dimensional structure and function.
Quantum Chemical Methods and Docking: Quantum chemical methods can elucidate the electronic properties, reactivity, and spectroscopic characteristics of the molecule. researchgate.net Furthermore, molecular docking studies can predict the binding modes and affinities of derivatives for specific biological targets, such as enzymes or receptors. This predictive capability is invaluable for prioritizing synthetic targets and accelerating the discovery of new bioactive agents. For example, docking studies have been used to guide the design of azetidine-based inhibitors for targets like the Hepatitis C virus. researchgate.net
| Computational Method | Application Area | Predicted Properties |
| Molecular Dynamics (MD) | Conformational analysis, solvation effects. | Molecular flexibility, peptide structure, interactions with solvents. nih.gov |
| Quantum Chemistry (e.g., DFT) | Electronic structure, reactivity. | Spectroscopic data, thermodynamic properties, reaction mechanisms. researchgate.net |
| Molecular Docking | Target binding prediction. | Binding affinity, interaction modes, potential biological activity. researchgate.net |
Integration into Novel Supramolecular Assemblies or Materials
The rigid, well-defined structure of the azetidine ring, combined with the hydrogen-bonding capabilities of the amide and carboxylic acid groups, makes this compound an attractive building block for supramolecular chemistry and materials science.
The defined geometry of azetidine-carboxylic acid derivatives can be used to control the formation of ordered structures in the solid state. acs.org The amide and carboxylic acid groups are excellent hydrogen bond donors and acceptors, capable of forming predictable networks and patterns. This could be exploited in crystal engineering to design novel crystalline materials with specific properties. Furthermore, the azetidine scaffold can act as a turn-inducing element in peptides, forcing them into specific conformations. researchgate.netnih.gov This property could be harnessed to design self-assembling peptides that form nanotubes, hydrogels, or other ordered nanomaterials. The incorporation of this rigid β-amino acid could offer precise control over the secondary structure of peptide-based polymers.
Expansion of Chemical Biology Applications (e.g., new probe development)
Chemical probes are essential tools for dissecting biological processes. The this compound scaffold is well-suited for the development of novel probes to study cellular targets.
Photoaffinity Probes: Photoaffinity labeling is a powerful technique for identifying the cellular targets of bioactive molecules. nih.gov By incorporating a photoreactive group (e.g., a benzophenone or diazide) and a reporter tag (e.g., biotin or a fluorescent dye) into the structure, derivatives of this compound could be converted into photoaffinity probes. Such probes have been successfully designed from related azetidinone scaffolds to identify protein targets for cholesterol absorption inhibitors. nih.gov
Fluorescent Probes: The azetidine ring has been shown to enhance the performance of fluorophores. Introducing azetidine-containing heterospirocycles into common dye scaffolds can improve their brightness, photostability, and cell permeability while reducing undesirable blinking effects. researchgate.net This suggests that the this compound core could serve as a novel component in the design of high-performance fluorescent probes for cellular imaging. The carboxylic acid handle provides a convenient point for conjugation to biomolecules or other reporter groups.
Diversity-Oriented Synthesis (DOS): The azetidine core is a valuable scaffold for diversity-oriented synthesis, a strategy used to create libraries of structurally complex and diverse small molecules for high-throughput screening. nih.govcureffi.org Using this compound as a starting point, combinatorial chemistry approaches could rapidly generate a large collection of derivatives. Screening these libraries against various biological targets could lead to the discovery of new probes and lead compounds for drug discovery. lifechemicals.com
Q & A
Q. What are the optimal synthetic routes for 1-(4-methylbenzoyl)azetidine-3-carboxylic acid, and how do reaction conditions affect yields?
- Methodological Answer : The synthesis typically involves reductive amination between 4-methylbenzaldehyde derivatives and azetidine-3-carboxylic acid. For example, combining aldehyde intermediates (e.g., 4-methylbenzaldehyde derivatives) with azetidine-3-carboxylic acid in methanol or tetrahydrofuran (THF) under acidic conditions (e.g., acetic acid) and using sodium cyanoborohydride (NaBH3CN) as a reducing agent yields the target compound. Reaction optimization studies show that solvent choice (e.g., THF vs. methanol), stoichiometry of reagents (e.g., 1:1.05 molar ratio of aldehyde to azetidine-3-carboxylic acid), and reaction time (12–24 hours) critically influence yields, which range from 52% to 65% . Purity can be enhanced via recrystallization or HPLC purification .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H NMR (400 MHz, MeOD-d4) confirms structural integrity, with characteristic peaks for the methylbenzoyl group (δ = 7.46–8.45 ppm) and azetidine protons (δ = 3.0–4.5 ppm) .
- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry validate purity (>95%) and molecular weight (e.g., observed [M+H]+ = 262.1 for CHNO) .
- Log P and Solubility : Experimental determination via shake-flask method or computational tools (e.g., XLOGP3) provides log P values (~-0.86), while ESOL predicts high aqueous solubility (40 mol/L) .
Advanced Research Questions
Q. How can researchers evaluate the selectivity of this compound for sphingosine-1-phosphate (S1P) receptors in vitro?
- Methodological Answer :
- β-Arrestin Recruitment Assays : Use CHO-K1 cells expressing human S1P1 receptors fused with β-galactosidase. Measure β-arrestin binding via luminescence after compound treatment (1–10 µM). Compare efficacy to reference agonists (e.g., 1-(4-(6-benzylbenzofuran-2-yl)-3-fluorobenzyl)azetidine-3-carboxylic acid) to calculate relative potency .
- Calcium Mobilization Assays : Assess S1P3 activity using HEK293 cells expressing Gα16 and aequorin. A lack of calcium flux at 10 µM indicates S1P3 sparing .
- Cross-Reactivity Screening : Test against panels of GPCRs, ion channels, and enzymes (e.g., CYP450 isoforms) to confirm selectivity .
Q. How to resolve contradictions in pharmacokinetic data across species for this compound?
- Methodological Answer :
- Species-Specific Metabolism Studies : Incubate the compound with liver microsomes from human, rat, and dog. Monitor metabolite formation via LC-MS/MS to identify cytochrome P450 (CYP)-mediated oxidation or glucuronidation pathways .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fractions in plasma (e.g., human vs. mouse), as high protein binding (>95%) may explain bioavailability discrepancies .
- In Vivo Pharmacokinetic Profiling : Administer the compound orally (0.3–1 mg/kg) and intravenously to rodents. Compare AUC, C, and half-life across species. Adjust formulations (e.g., PEG-based vehicles) to improve solubility and absorption .
Q. What strategies mitigate off-target effects in functional assays for azetidine-3-carboxylic acid derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Modify the 4-methylbenzoyl group (e.g., fluorination or methoxy substitution) to reduce interactions with non-target receptors. For example, 1-(4-fluorobenzoyl) analogs show improved S1P1 selectivity over S1P3 .
- Counter-Screening : Test analogs against related receptors (e.g., S1P2, S1P4) using radioligand binding assays. A >100-fold selectivity window is ideal .
- Dose-Response Curves : Use Hill slope analysis to identify non-specific effects at high concentrations (>10 µM). Exclude compounds with shallow slopes (Hill coefficient <1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
